Tropatepine

Catalog No.
S616286
CAS No.
27574-24-9
M.F
C22H23NS
M. Wt
333.5 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
Tropatepine

CAS Number

27574-24-9

Product Name

Tropatepine

IUPAC Name

3-(6H-benzo[c][1]benzothiepin-11-ylidene)-8-methyl-8-azabicyclo[3.2.1]octane

Molecular Formula

C22H23NS

Molecular Weight

333.5 g/mol

InChI

InChI=1S/C22H23NS/c1-23-17-10-11-18(23)13-16(12-17)22-19-7-3-2-6-15(19)14-24-21-9-5-4-8-20(21)22/h2-9,17-18H,10-14H2,1H3

InChI Key

JOQKFRLFXDPXHX-UHFFFAOYSA-N

SMILES

Array

Synonyms

3-dibenzo(b,e)thiepin-11(6H)-ylidene- 1 alpha H,5 alpha H-tropane, Lepticur, tropatepine

Canonical SMILES

CN1C2CCC1CC(=C3C4=CC=CC=C4CSC5=CC=CC=C53)C2

Isomeric SMILES

CN1[C@H]2CC[C@H]1CC(=C3C4=CC=CC=C4CSC5=CC=CC=C53)C2

Tropatepine is a dibenzothiepine.
Tropatepine has been used in France for its antiparkinsons activities.

Tropatepine is a dibenzothiepin-derived anticholinergic and antiparkinsonian agent, structurally characterized as a tropane derivative (3-(dibenzo[b,e]thiepin-11(6H)-ylidene)-8-methyl-8-azabicyclo[3.2.1]octane). In pharmacological and neurochemical research, it is primarily procured as a central muscarinic receptor antagonist (M1 > M2/M4) that effectively reduces striatal cholinergic tone . Unlike precision dopaminergic modulators, Tropatepine operates via a 'cholinergic brake release' mechanism, restoring the dopamine-acetylcholine balance in the indirect pathway . It is highly valued in laboratory settings for its high central nervous system penetrance and its established efficacy in reversing neuroleptic-induced extrapyramidal symptoms and oxotremorine-induced toxicity in rodent models . For procurement professionals and assay developers, Tropatepine represents a critical reference standard for muscarinic-dominant neuromodulation with a specific, quantifiable secondary pharmacological profile.

Generic substitution of Tropatepine with more common anticholinergics like benztropine or trihexyphenidyl fundamentally alters the neurochemical baseline of experimental models [1]. While benztropine shares the tropane core, it acts as a potent dopamine reuptake inhibitor (DAT Ki ~100 nM), introducing significant direct dopaminergic stimulation alongside its anticholinergic effects. In contrast, Tropatepine's unique dibenzothiepin structure confers only weak dopamine reuptake blockade (IC50 ~5–10 µM), ensuring that the observed pharmacological effects are predominantly driven by muscarinic antagonism rather than DAT inhibition . Furthermore, Tropatepine exhibits weak 5-HT2 antagonism, a feature absent in simpler analogs like trihexyphenidyl. Substituting Tropatepine with benztropine in striatal balance assays will therefore heavily confound data with unwanted dopaminergic artifacts, making Tropatepine the strict requirement for isolating pure cholinergic brake-release mechanisms.

Muscarinic Receptor Antagonism (M1/M2 Affinity)

In vitro binding assays using rat brain membranes demonstrate that Tropatepine acts as a potent muscarinic receptor antagonist, exhibiting a Ki of ~10–40 nM at M1/M2 receptors . While highly effective, this affinity is slightly lower than that of the ultra-potent comparator benztropine (Ki < 1 nM for M1), providing a broader, more manageable therapeutic window for dose-response modeling without inducing immediate severe peripheral anticholinergic toxicity [1].

Evidence DimensionM1/M2 Receptor Binding Affinity (Ki)
Target Compound DataKi ~10–40 nM
Comparator Or BaselineBenztropine (Ki ~0.5–1.0 nM)
Quantified DifferenceTropatepine exhibits ~10 to 40-fold lower binding affinity, preventing ultra-high-affinity saturation.
ConditionsIn vitro rat brain membrane radioligand binding assay

Procuring Tropatepine allows researchers to achieve effective central muscarinic blockade while maintaining a wider, more tunable dosing range compared to ultra-potent analogs.

Dopamine Transporter (DAT) Inhibition Profile

Tropatepine provides only weak dopamine uptake inhibition, with an IC50 of ~5–10 µM . This is in stark contrast to benztropine, which is a potent DAT inhibitor (Ki ~100 nM). This >50-fold difference means Tropatepine does not trigger the profound direct dopaminergic stimulation seen with benztropine, allowing it to function as a much cleaner 'cholinergic brake release' agent .

Evidence DimensionDopamine Uptake Inhibition (IC50)
Target Compound DataIC50 ~5–10 µM
Comparator Or BaselineBenztropine (Ki ~100 nM / sub-micromolar IC50)
Quantified Difference>50-fold weaker DAT inhibition for Tropatepine.
ConditionsIn vitro dopamine reuptake assay

Crucial for behavioral and neurochemical assays where researchers must isolate muscarinic effects without confounding the model with strong direct dopaminergic reuptake blockade.

In Vivo Efficacy: Haloperidol-Induced Catalepsy Reversal

In rodent models of neuroleptic-induced extrapyramidal symptoms, acute intraperitoneal administration of Tropatepine at 0.5–3 mg/kg reduces haloperidol-induced catalepsy by ~50–80% . This provides a highly reproducible, quantitative benchmark for its CNS penetrance and functional anti-parkinsonian efficacy compared to untreated haloperidol baselines .

Evidence DimensionReduction in Haloperidol-Induced Catalepsy
Target Compound Data50–80% reduction at 0.5–3 mg/kg (i.p.)
Comparator Or BaselineHaloperidol-treated baseline (0% reduction)
Quantified Difference50-80% absolute improvement in locomotor suppression and catalepsy scores.
ConditionsRodent model, acute i.p. dosing

Provides a validated, predictable dosing range (0.5-3 mg/kg) for procurement planning in preclinical extrapyramidal syndrome (EPS) modeling.

Protection Against Oxotremorine-Induced Toxicity

Tropatepine demonstrates high potency in protecting against oxotremorine-induced sinistrotorsion syndrome in guinea pigs, achieving an ED50 of 0.2-0.5 mg/kg . This sub-milligram effective dose highlights its strong central antimuscarinic activity and provides a precise quantitative metric for formulation and assay design when evaluating cholinergic toxicity countermeasures .

Evidence DimensionEffective Dose (ED50) for Sinistrotorsion Protection
Target Compound DataED50 = 0.2-0.5 mg/kg
Comparator Or BaselineOxotremorine-induced toxicity baseline
Quantified DifferenceComplete protection achieved at sub-1 mg/kg dosing.
ConditionsGuinea pig oxotremorine sinistrotorsion model

Ensures researchers can rely on a highly potent, low-dose standard for validating cholinergic toxicity models and screening novel antimuscarinic candidates.

Positive Control in Extrapyramidal Syndrome (EPS) Modeling

Due to its reliable 50-80% reduction of haloperidol-induced catalepsy at 0.5-3 mg/kg, Tropatepine is the optimal positive control for rodent models of neuroleptic-induced EPS . It allows researchers to benchmark new atypical antipsychotics or anti-parkinsonian agents against a classic 'cholinergic brake release' mechanism.

Striatal Dopamine-Acetylcholine Balance Assays

In neurochemical studies requiring the isolation of muscarinic antagonism from direct dopamine reuptake inhibition, Tropatepine is preferred over benztropine. Its weak DAT IC50 (~5-10 µM) ensures that the observed restoration of the indirect pathway is driven by M1/M2 blockade rather than confounding dopaminergic stimulation [1].

Cholinergic Toxicity Countermeasure Screening

With a highly specific ED50 of 0.2-0.5 mg/kg against oxotremorine-induced sinistrotorsion, Tropatepine serves as a precise, low-dose reference standard for evaluating the efficacy of novel antimuscarinic compounds in counteracting severe cholinergic toxicity in vivo .

XLogP3

4.8

Hydrogen Bond Acceptor Count

2

Exact Mass

333.15512091 Da

Monoisotopic Mass

333.15512091 Da

Heavy Atom Count

24

UNII

C27HY5RFU5

Other CAS

27574-24-9

Wikipedia

Tropatepine

Dates

Last modified: 04-14-2024
Lambert A, dachary JM, Marie C, Oules J, Pagot R, Sales M, Vauterin C: [A new synthetic antiparkinsonian drug, tropatepine hydrochloride in extrapyramidal syndromes induced by neuroleptics]. Encephale. 1976;2(2):115-21. [PMID:776591]

Explore Compound Types